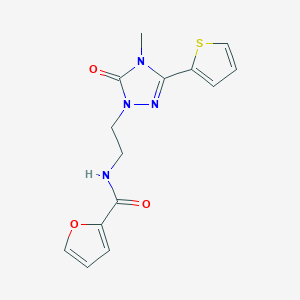
3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of benzothiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation reaction of appropriate precursors . For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Scientific Research Applications
Antimicrobial Activities
A study focused on synthesizing fluorine-substituted sulphonamide benzothiazole derivatives, demonstrating antimicrobial screening. The research indicated that these compounds possess significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents. The synthesis involved preparing benzothiazoles from 3-chloro-4fluoro aniline, with various derivatives evaluated for their antimicrobial properties (V. Jagtap et al., 2010).
Amyloid Imaging Agents
Another important application involves the synthesis and evaluation of fluorine-18 labeled aminophenylbenzothiazoles for amyloid imaging, particularly relevant to Alzheimer's disease research. These compounds have shown high in vitro binding affinity for human amyloid beta plaques, making them promising candidates for PET brain amyloid imaging agents. This study highlights the role of fluorinated benzothiazoles in the development of diagnostic tools for neurodegenerative diseases (K. Serdons et al., 2009).
Radiosynthesis for Clinical Imaging
The automated radiosynthesis of fluorine-18 labeled tracers, including [18F]FMISO and [18F]PM-PBB3, for imaging hypoxia and tau pathology, respectively, in clinical settings shows another dimension of scientific application. These tracers have been synthesized using 18F-fluoroalkylation, demonstrating the compound's versatility in developing radiotracers for various clinical diagnostics (Takayuki Ohkubo et al., 2021).
Solid-Phase Synthesis for Drug Development
The solid-phase synthesis of substituted benzodiazepinones showcases another application area. This methodology leverages the compound's structure for the development of potential drug candidates, illustrating the compound's utility in medicinal chemistry and drug development processes (Jung Lee et al., 1999).
Antitumor Agents
Furthermore, benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, highlighting the compound's significant therapeutic potential. The research into these derivatives provides valuable insights into designing new antitumor drugs, emphasizing the importance of benzothiazole structures in oncological research (Masao Yoshida et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzothiazole derivatives, which have been shown to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that this compound may also affect pathways related to the growth and proliferation of mycobacterium tuberculosis .
Result of Action
Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have similar effects .
Properties
IUPAC Name |
3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S/c15-9-3-1-2-8(6-9)13(19)17-14-16-11-5-4-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGACVITUAPJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)
![{1,8-Dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B2430612.png)
![5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430614.png)



![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)
![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)






